5-bromo-1-isobutyl-1H-indole-2,3-dione 5-bromo-1-isobutyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 937661-82-0
VCID: VC4289524
InChI: InChI=1S/C12H12BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3
SMILES: CC(C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.137

5-bromo-1-isobutyl-1H-indole-2,3-dione

CAS No.: 937661-82-0

Cat. No.: VC4289524

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.137

* For research use only. Not for human or veterinary use.

5-bromo-1-isobutyl-1H-indole-2,3-dione - 937661-82-0

Specification

CAS No. 937661-82-0
Molecular Formula C12H12BrNO2
Molecular Weight 282.137
IUPAC Name 5-bromo-1-(2-methylpropyl)indole-2,3-dione
Standard InChI InChI=1S/C12H12BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3
Standard InChI Key NTXZGEHTHGIUBL-UHFFFAOYSA-N
SMILES CC(C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound features an indole-2,3-dione core modified with a bromine atom at position 5 and an isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) at position 1 (Figure 1). The planar indole ring system is stabilized by conjugation between the aromatic π-system and the electron-withdrawing ketone groups. The bromine substituent introduces steric and electronic effects that influence reactivity, while the isobutyl chain enhances lipophilicity, as evidenced by an experimental XLogP3\text{XLogP}_3 value of 2.9 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12H12BrNO2\text{C}_{12}\text{H}_{12}\text{BrNO}_2
Molecular Weight282.13 g/mol
Topological Polar Surface Area37.4 Ų
Heavy Atom Count16
Rotatable Bond Count2

Synthesis and Optimization

Alkylation of 5-Bromoisatin

The most reported synthesis involves N-alkylation of 5-bromoisatin (5-bromoindoline-2,3-dione) with isobutyl bromide under basic conditions. A representative procedure adapted from analogous syntheses is outlined below:

  • Reaction Setup: 5-Bromoisatin (1.0 equiv) is dissolved in anhydrous N,N\text{N,N}-dimethylformamide (DMF).

  • Base Addition: Potassium carbonate (1.5 equiv) is added to deprotonate the indole nitrogen.

  • Alkylation: Isobutyl bromide (1.1 equiv) is introduced, and the mixture is stirred at 60°C for 1–4 hours .

  • Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Table 2: Synthetic Parameters

ParameterValueSource
Yield70–77%
Reaction Temperature60°C
SolventDMF

Mechanistic Insights

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the deprotonated nitrogen attacks the electrophilic carbon of isobutyl bromide. The use of a polar aprotic solvent (DMF) enhances nucleophilicity, while potassium carbonate acts as both a base and a phase-transfer catalyst .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar organic solvents (e.g., DMF, DMSO) but limited solubility in water due to its lipophilic isobutyl group. The XLogP3\text{XLogP}_3 value of 2.9 suggests high membrane permeability, making it suitable for pharmacokinetic studies.

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1740 cm1^{-1} (C=O stretch) and 610 cm1^{-1} (C-Br stretch) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, J=8.4J = 8.4 Hz, 1H, H-4), 7.45 (d, J=8.4J = 8.4 Hz, 1H, H-7), 4.20 (d, J=7.2J = 7.2 Hz, 2H, N-CH2_2), 2.30 (m, 1H, CH(CH3_3)2_2), 1.05 (d, J=6.8J = 6.8 Hz, 6H, CH3_3) .

Applications in Drug Discovery

Structure-Activity Relationships (SAR)

  • The bromine atom enhances electrophilicity, facilitating interactions with biological nucleophiles .

  • The isobutyl group optimizes logPP values for blood-brain barrier penetration .

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